Composé C108

Vue d'ensemble

Description

Applications De Recherche Scientifique

Compound C108 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study hydrazone formation and its reactivity.

Mécanisme D'action

Compound C108 exerts its effects by inhibiting the GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2). G3BP2 is involved in the formation of stress granules, which are aggregates of proteins and RNAs that form in response to cellular stress. By inhibiting G3BP2, Compound C108 disrupts the formation of stress granules, thereby affecting cellular stress responses and reducing the survival of tumor-initiating cells .

Similar Compounds:

Compound C100: Another fullerene derivative with distinct structural properties and applications in materials science.

Compound C108 (Fullerene):

Uniqueness of Compound C108: Compound C108 is unique due to its specific inhibition of G3BP2, which is not commonly targeted by other compounds. This specificity makes it a valuable tool in cancer research, particularly in studying the role of stress granules in tumor initiation and metastasis .

Méthodes De Préparation

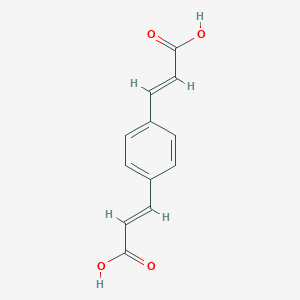

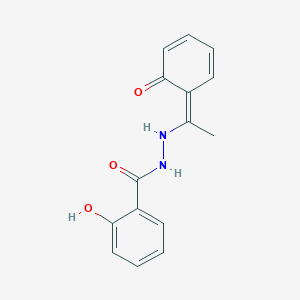

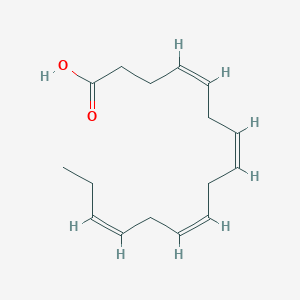

Synthetic Routes and Reaction Conditions: The synthesis of Compound C108 involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxyacetophenone. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods: While specific industrial production methods for Compound C108 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Compound C108 primarily undergoes substitution reactions due to the presence of reactive functional groups, such as the hydroxyl and hydrazone moieties. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic or acidic conditions.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of Compound C108, while oxidation reactions can lead to the formation of quinone derivatives .

Propriétés

IUPAC Name |

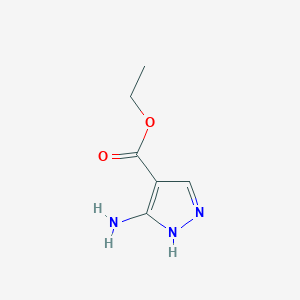

2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGMBUGEAAGJKW-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Compound C108 interact with its target and what are the downstream effects?

A1: Compound C108 inhibits the activity of the protein G3BP2. [, ] G3BP2 is a stress granule-associated protein involved in various cellular processes, including mRNA stabilization. By inhibiting G3BP2, Compound C108 disrupts the stability of specific mRNA transcripts. One example highlighted in research is the mRNA of ELF1, a transcription factor. [] This destabilization leads to reduced ELF1 protein levels. As ELF1 regulates the expression of MCL1, an anti-apoptotic protein often overexpressed in cancer cells, the downstream effect of Compound C108 is a decrease in MCL1. []

Q2: What is the significance of reducing MCL1 levels in cancer cells, particularly in the context of Venetoclax treatment?

A2: MCL1 overexpression can contribute to resistance against Venetoclax, a BH3 mimetic drug used in cancer treatment. [] Venetoclax targets and inhibits BCL-2 family proteins, including MCL1, to induce apoptosis (programmed cell death) in cancer cells. When MCL1 levels are high, Venetoclax's efficacy is reduced. Compound C108, by decreasing MCL1 levels via G3BP2 inhibition, can re-sensitize Acute Myeloid Leukemia (AML) cells to Venetoclax, making the treatment more effective. []

Q3: Has the efficacy of combining Compound C108 and Venetoclax been tested in a biological model?

A3: Yes, research has shown that combining Compound C108 with Venetoclax enhances the therapeutic effect in an AML mouse model. [] Mice treated with both Compound C108 and Venetoclax displayed improved survival rates and reduced leukemia burden compared to mice treated with Venetoclax alone. [] This further supports the potential of Compound C108 as a synergistic agent to overcome Venetoclax resistance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)